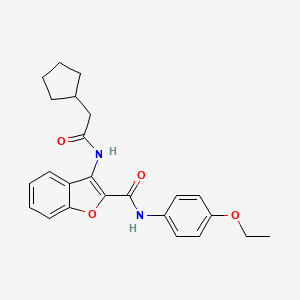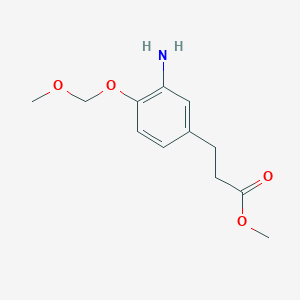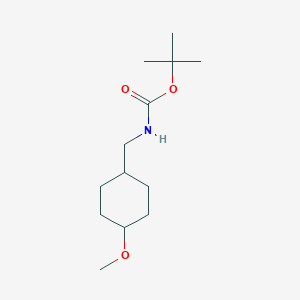
Carbamic acid,(cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-(cis-4-methoxycyclohexyl)-, 1,1-dimethylethyl ester, also known as tert-butyl N-(cis-4-methoxycyclohexyl)carbamate, is a chemical compound with the molecular formula C12H23NO3 . It has a molecular weight of 229.32 .
Synthesis Analysis
The synthesis of cis-4-methoxycyclohexyl-1-carbamic acid involves several steps including catalytic hydrogenation, oxidation reaction, displacement reaction, and hydrolysis . The hydrolysis reaction is carried out in a microreactor, with a Jones reagent acting as an oxidant . Barium hydroxide octahydrate is used as an alkaline material in the hydrolysis reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a carbamic acid group attached to a cis-4-methoxycyclohexyl group and a 1,1-dimethylethyl ester group . The exact 3D structure can be obtained from a molecular file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include catalytic hydrogenation, oxidation, displacement, and hydrolysis . The exact mechanisms of these reactions are not specified in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 229.32 . Other specific properties such as melting point, boiling point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Photochemistry and Organometallic Protection
Photochemistry Applications : The study of the photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides highlights the synthesis of isocyanates and tricyclic δ-lactams from carboxylic acids via photolysis, showcasing a method that could be relevant for the study or synthesis of related carbamic acid esters (Brown, 1964).
Organometallic Protection Group : The utilization of the Mo(CO)3 fragment as an organometallic protection group in the synthesis of functionalized tripodal phosphine ligands demonstrates the complex's ability to undergo various transformations, offering insights into the protective and functional roles such groups could play in the synthesis of carbamic acid esters (Stößel et al., 1996).
Synthesis and Structural Analysis
Esterification and Structure-Activity Relationships : Research on the esterification of chrysanthemic acids and the synthesis of methyl chrysanthemates provides foundational knowledge on ester formation and the structural aspects influencing biological activity, which could be extrapolated to the study of carbamic acid esters (Harper & Reed, 1951).
Stereoselective Synthesis : Investigations into the stereoselective inhibition of muscarinic receptor subtypes by stereoisomers related to rociverine underline the importance of stereochemistry in the biological activity of carbamate esters, suggesting similar considerations for the design and synthesis of carbamic acid esters (Barbier et al., 1995).
Analytical and Synthetic Techniques
Monitoring of Pyrethroid Metabolites : The development of methods for the determination of pyrethroid metabolites in human urine using solid-phase extraction and gas chromatography-tandem mass spectrometry showcases advanced analytical techniques that could be applied to the study of carbamic acid esters and their metabolites (Arrebola et al., 1999).
Insect Pest Control Agents : Research on novel chiral butanoate esters (juvenogens) as insect pest control agents emphasizes the potential of carbamic acid esters in pest management strategies, highlighting synthesis methods and the importance of chirality in biological efficacy (Wimmer et al., 2007).
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-methoxycyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h10-11H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXWSOBHDFNOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-fluorobenzoate](/img/structure/B2735365.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2735366.png)
![4-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2735367.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2735368.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2735369.png)

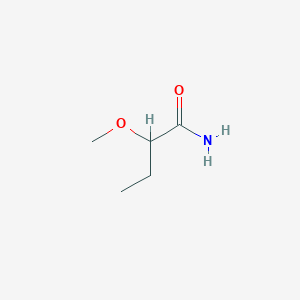
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2735380.png)
![N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2735381.png)
![2-thienyl[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2735382.png)
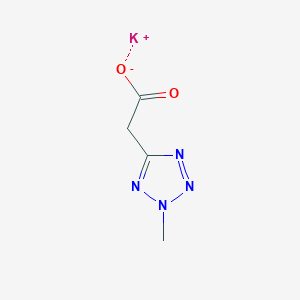
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B2735384.png)
